molecular formula C22H16BrFN2O B12482022 2-(4-Bromophenyl)-5-(2-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Bromophenyl)-5-(2-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12482022
M. Wt: 423.3 g/mol
InChI Key: SKLIOORIKRLJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-BROMOPHENYL)-7-(2-FLUOROPHENYL)-8-OXA-5,6-DIAZATRICYCLO[7400(2),?]TRIDECA-1(13),4,9,11-TETRAENE is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOPHENYL)-7-(2-FLUOROPHENYL)-8-OXA-5,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(13),4,9,11-TETRAENE typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and fluorophenyl precursors, followed by their coupling through a series of cyclization and oxidation reactions. Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMOPHENYL)-7-(2-FLUOROPHENYL)-8-OXA-5,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(13),4,9,11-TETRAENE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can yield hydroxy or amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like sodium methoxide, electrophiles like bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives may be explored for their potential as therapeutic agents, particularly in the treatment of diseases where specific molecular targets are involved.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(4-BROMOPHENYL)-7-(2-FLUOROPHENYL)-8-OXA-5,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(13),4,9,11-TETRAENE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-BROMOPHENYL)-7-(2-CHLOROPHENYL)-8-OXA-5,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(13),4,9,11-TETRAENE
  • 4-(4-BROMOPHENYL)-7-(2-METHOXYPHENYL)-8-OXA-5,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(13),4,9,11-TETRAENE

Uniqueness

The uniqueness of 4-(4-BROMOPHENYL)-7-(2-FLUOROPHENYL)-8-OXA-5,6-DIAZATRICYCLO[7400(2),?]TRIDECA-1(13),4,9,11-TETRAENE lies in its specific substitution pattern and the presence of both bromine and fluorine atoms

Properties

Molecular Formula

C22H16BrFN2O

Molecular Weight

423.3 g/mol

IUPAC Name

2-(4-bromophenyl)-5-(2-fluorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H16BrFN2O/c23-15-11-9-14(10-12-15)19-13-20-17-6-2-4-8-21(17)27-22(26(20)25-19)16-5-1-3-7-18(16)24/h1-12,20,22H,13H2

InChI Key

SKLIOORIKRLJSM-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC=CC=C5F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.